molecular formula C16H15NO3S B13126642 N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide CAS No. 22010-74-8

N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide

Cat. No.: B13126642
CAS No.: 22010-74-8
M. Wt: 301.4 g/mol
InChI Key: MOSYXNHBDNAOLT-UHFFFAOYSA-N
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Description

N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide is a high-purity, synthetic fluorene derivative with the CAS Registry Number 22010-74-8 and molecular formula C16H15NO3S . This compound is provided for research applications and is not intended for diagnostic or therapeutic uses. Fluorene-based compounds, such as the well-studied 2-Acetylaminofluorene, are established biochemical tools in the study of carcinogenesis and mutagenesis . The structural motif of a fluorene core functionalized with acetamide and methylsulfonyl groups makes this class of molecules a valuable scaffold in medicinal chemistry research. Recent scientific investigations highlight that novel synthetic fluorene derivatives are being actively explored for their bioactive potential, including as candidates in anticancer research against human lung and breast carcinoma cell lines, and in antimicrobial studies . Furthermore, molecular docking studies suggest that such compounds can exhibit binding interactions with key enzyme active sites like dihydrofolate reductase (DHFR), positioning them as promising starting points for the development of new pharmacological agents . The methylsulfonyl group, in particular, is a notable pharmacophore found in drug discovery, contributing to the molecular properties and target binding of investigational compounds . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in metabolic and mechanistic studies related to bioactivation pathways. This product is offered For Research Use Only.

Properties

CAS No.

22010-74-8

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(6-methylsulfonyl-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C16H15NO3S/c1-10(18)17-13-4-6-15-12(8-13)7-11-3-5-14(9-16(11)15)21(2,19)20/h3-6,8-9H,7H2,1-2H3,(H,17,18)

InChI Key

MOSYXNHBDNAOLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC(=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylsulfonylfluorene.

    Acetylation: The 6-methylsulfonylfluorene is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the fluorenyl ring or the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur at the fluorenyl ring, especially at positions ortho and para to the methylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced fluorenyl or acetamide derivatives.

    Substitution: Halogenated or nitrated fluorenyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Fluorene Positions) Molecular Weight Key Properties/Applications References
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide 6-SO₂CH₃, 2-NHCOCH₃ ~317.3 g/mol* Potential kinase inhibition, metabolic stability
N-(9H-fluoren-2-yl)acetamide (2-AAF) 2-NHCOCH₃ 223.3 g/mol Pro-carcinogen, P450-mediated DNA adduct formation
N-(7-amino-6,8-dibromo-9H-fluoren-2-yl)acetamide 6-Br, 7-NH₂, 8-Br, 2-NHCOCH₃ 396.1 g/mol Brominated derivative; potential genotoxicity studies
N-Hydroxy-N-(9H-fluoren-2-yl)acetamide 2-N(OH)COCH₃ 239.3 g/mol Reactive metabolite of 2-AAF; implicated in carcinogenicity
N-[7-Fluoro-3-(methylthio)-9H-fluoren-2-yl]acetamide 7-F, 3-SCH₃, 2-NHCOCH₃ 287.4 g/mol Fluorinated analog; altered metabolic pathways

*Calculated based on formula C₁₆H₁₅NO₃S.

Key Comparative Insights

Metabolic Stability: The methylsulfonyl group in this compound likely reduces susceptibility to oxidative metabolism compared to 2-AAF, which undergoes rapid P450-mediated activation to carcinogenic metabolites . Bulky substituents, such as sulfonyl groups, are known to hinder enzyme access, as seen in copper(I) complexes with triphenyl ligands (). In contrast, N-Hydroxy-N-(9H-fluoren-2-yl)acetamide (a metabolite of 2-AAF) is highly reactive, forming DNA adducts via further oxidation .

Biological Activity: Methylsulfonyl-containing compounds, such as lapatinib () and NS-304 (), demonstrate kinase inhibition and prodrug activation, respectively. The target compound’s sulfonyl group may similarly enhance binding to hydrophobic enzyme pockets . N-(7-amino-6,8-dibromo-9H-fluoren-2-yl)acetamide () highlights how halogenation modulates bioactivity, though bromine’s steric effects differ from sulfonyl’s electronic effects.

Synthetic and Pharmacokinetic Profiles: Compounds like NS-304 () and MRE-269 (its active form) show prolonged half-lives due to sulfonyl groups enhancing plasma stability. This suggests the target compound may exhibit favorable pharmacokinetics . In contrast, chloroacetamide herbicides () undergo metabolic activation to carcinogenic anilines, emphasizing the role of substituents in toxicity.

Research Findings and Data

  • Metabolism: Chloroacetamide herbicides (e.g., alachlor) metabolize to CDEPA and CMEPA, which are further oxidized to genotoxic anilines . The methylsulfonyl group in the target compound may block similar activation pathways. 2-AAF is metabolized by CYP1A2 to N-hydroxy derivatives, leading to DNA adducts .
  • PI3K/mTOR inhibitors () with sulfonyl groups show improved metabolic stability compared to acetylated analogs, aligning with the target compound’s design .

Biological Activity

N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a fluorenyl group linked to an acetamide moiety, with a methylsulfonyl substituent at the 6-position of the fluorenyl ring. Its molecular formula is C13H13NO2SC_{13}H_{13}NO_2S, and it has a molecular weight of approximately 301.4 g/mol. The methylsulfonyl group enhances the compound's solubility and reactivity, which are critical for its biological interactions.

Pharmacological Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antibacterial properties.
  • Anticancer Activity : The unique substitution pattern may influence its interaction with biological targets related to cancer pathways, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition : Studies suggest potential interactions with enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate:

  • Binding Affinities : Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the methylsulfonyl group may enhance binding affinity to certain enzymes or receptors.
  • Influence on Signaling Pathways : Compounds with similar structures have been noted to interact with signaling pathways related to cancer and microbial resistance, indicating that this compound could modulate such pathways as well.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
2-AcetylaminofluoreneAcetamide derivative of fluoreneKnown carcinogen and mutagen
N-(9-Methyl-9H-fluoren-2-yl)acetamideMethyl group at 9-positionSimilar acetamide structure
6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-oneNitro group at 2-positionExhibits different electronic properties
N-(4-pyridinylmethyl)-N-(9H-fluoren-2-yl)acetamidePyridine substituentPotentially different biological activity

The presence of the methylsulfonyl group at the 6-position imparts distinct electronic and steric properties that differentiate this compound from other fluorenyl derivatives. This specific substitution pattern influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of compounds related to this compound:

  • Antibacterial Studies : Investigations into structurally similar compounds have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may exhibit comparable activity.
  • Anticancer Research : A study highlighted the potential of fluorenyl derivatives in inhibiting cancer cell proliferation. The unique properties of this compound warrant further exploration in cancer therapeutics .
  • Enzyme Interaction Studies : Research utilizing molecular docking techniques has provided insights into how this compound might inhibit specific enzymes involved in metabolic pathways, offering a basis for its therapeutic applications .

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